5-Bromo-4-methylthiophene-2-carbonitrile

概要

説明

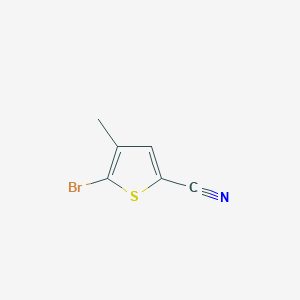

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrNS It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-carbonitrile typically involves the bromination of 4-methylthiophene-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the product.

化学反応の分析

Types of Reactions

5-Bromo-4-methylthiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol-substituted thiophenes.

Coupling Reactions: Biaryl compounds with extended conjugation.

Reduction Reactions: Corresponding amines.

科学的研究の応用

5-Bromo-4-methylthiophene-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex thiophene derivatives.

作用機序

The mechanism of action of 5-Bromo-4-methylthiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-thiophenecarboxaldehyde

- 4-Bromomethyl-2-biphenylcarbonitrile

- 5-Bromo-2-thiophenecarboxylic acid

Uniqueness

5-Bromo-4-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming various derivatives with unique properties.

生物活性

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H5BrN2S

- Molecular Weight : Approximately 202.07 g/mol

- Functional Groups : Bromine atom, methyl group, and carbonitrile group attached to a thiophene ring.

The unique structure of this compound contributes to its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains, including drug-resistant ones.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents, particularly in the fight against resistant bacterial strains .

Anticancer Activity

Preliminary studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have been tested for their antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Human pancreatic cancer (MIA PaCa-2) | 17–130 |

| Human cervix carcinoma (HeLa) | Similar efficacy to MIA PaCa-2 |

| Murine mammary carcinoma (FM3A) | Less active than reference compounds |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific bacterial enzymes, contributing to its antimicrobial effects.

- Cellular Pathways : It influences key cellular processes such as apoptosis and cell cycle regulation in cancer cells.

- Binding Affinity : Interaction studies suggest that it binds effectively to certain receptors or enzymes, modifying their activity and leading to biological effects .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

- A study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated significant inhibition at low concentrations, highlighting its potential as a new therapeutic agent .

- Cytotoxic Effects on Cancer Cell Lines :

特性

IUPAC Name |

5-bromo-4-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621205 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304854-52-2 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。